

A Comprehensive Technical Guide to 2-(Tert-butyldimethylsilyloxy)ethanamine

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Compound of Interest

Compound Name:	2-(Tert-butyldimethylsilyloxy)ethanamine
Cat. No.:	B117003

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For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Tert-butyldimethylsilyloxy)ethanamine is a bifunctional organosilicon compound with significant applications in organic synthesis and medicinal chemistry. Its unique structure, featuring a protected hydroxyl group and a primary amine, makes it a valuable building block for the synthesis of complex molecules, including pharmaceutical intermediates and modified biopolymers. This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and key applications of **2-(Tert-butyldimethylsilyloxy)ethanamine**, with a focus on its role in drug development.

Physicochemical Properties

2-(Tert-butyldimethylsilyloxy)ethanamine is a colorless to light brown liquid. Its fundamental physicochemical properties are summarized in the table below, providing a quick reference for laboratory use.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₂₁ NOSi	[1]
Molecular Weight	175.34 g/mol	[1]
CAS Number	101711-55-1	[1][2]
Appearance	Colorless to Light Brown Liquid	[2][3]
Boiling Point	~115 °C	[4]
Density	~0.80 g/mL	[4]
Refractive Index	1.43	[3]
Solubility	Soluble in water and organic solvents.	[4]
pKa	8.78 ± 0.10 (Predicted)	[2]

Experimental Protocols

Synthesis of 2-(Tert-butyldimethylsilyloxy)ethanamine

A common and efficient method for the synthesis of **2-(Tert-butyldimethylsilyloxy)ethanamine** involves the selective silylation of ethanolamine.[3][5]

Materials:

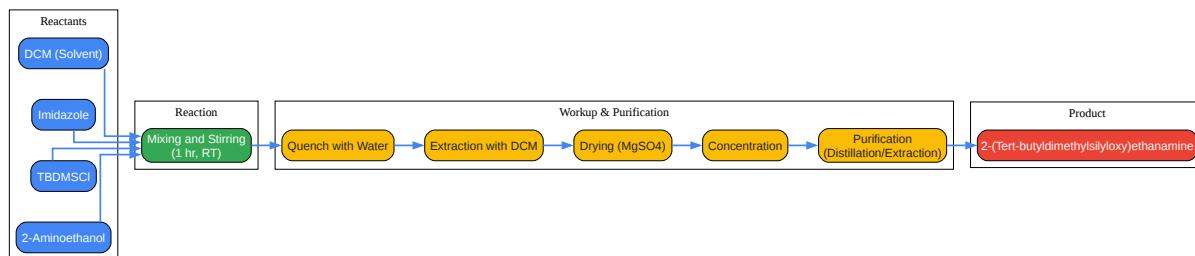
- 2-Aminoethanol (Ethanolamine)
- Tert-butyldimethylsilyl chloride (TBDMSCl)
- Imidazole
- Dichloromethane (DCM)
- Water
- Anhydrous magnesium sulfate (MgSO₄)

Procedure:

- To a stirred solution of 2-aminoethanol (1.0 equivalent) and imidazole (1.5 equivalents) in dichloromethane, a solution of tert-butyldimethylsilyl chloride (1.2 equivalents) in dichloromethane is added dropwise at room temperature.[3]
- The reaction mixture is stirred at room temperature for 1 hour.[3]
- The reaction is quenched by the addition of water.[3]
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane.[3]
- The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.[3]
- The product can be purified by distillation or extraction to obtain pure **2-(Tert-butyldimethylsilyloxy)ethanamine**.[4]

Characterization:

- ^1H NMR (400 MHz, CDCl_3): δ 3.64 (t, $J = 5.0$ Hz, 2H), 3.05 (br s, 2H), 2.80 (t, $J = 5.0$ Hz, 2H), 0.90 (s, 9H), 0.06 (s, 6H).[3]
- ^{13}C NMR (100 MHz, CDCl_3): δ 64.7, 44.1, 25.9, 18.3, -3.4.[3]
- Mass Spectrum (APCI+): $[\text{M}+\text{H}]^+ = 176.6$.[3]

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Synthesis Workflow of **2-(Tert-butyldimethylsilyloxy)ethanamine**.

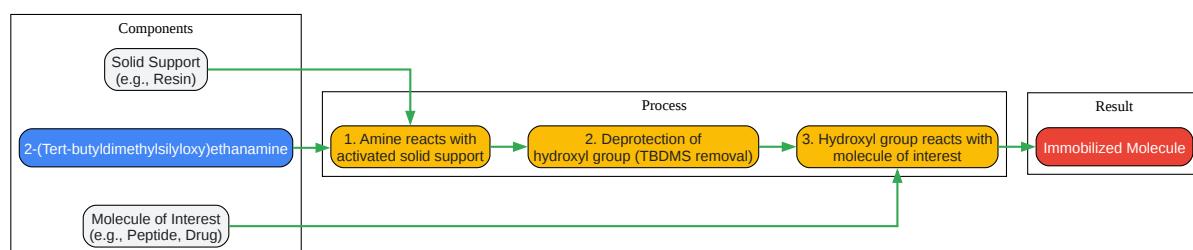
Applications in Drug Development and Organic Synthesis

The bifunctional nature of **2-(Tert-butyldimethylsilyloxy)ethanamine** makes it a versatile tool in several areas of chemical synthesis, particularly in the development of new therapeutics.

Bifunctional Synthon and Linker

With a reactive primary amine and a sterically hindered, protected hydroxyl group, this molecule serves as an excellent bifunctional synthon.^[5] The amine can undergo various transformations, such as amidation or alkylation, while the silyl ether remains intact. Subsequent deprotection of the hydroxyl group under mild acidic conditions or with a fluoride source allows for further functionalization. This orthogonality is highly valuable in the construction of complex molecules.^[5]

This compound and its derivatives are also utilized as linkers in various applications, including solid-phase synthesis and the development of antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[6][7] In solid-phase synthesis, the amine functionality can be used to attach the linker to a solid support, while the protected hydroxyl group can be deprotected and used to attach a substrate for further synthetic modifications.



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